2-(2-Methylmorpholino)isonicotinic acid is a specialized heterocyclic carboxylic acid that serves as a high-value intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). It belongs to the class of 2-substituted isonicotinic acids, which are foundational scaffolds in medicinal chemistry. The presence of the 2-methylmorpholine group introduces a specific chiral center and imparts desirable physicochemical properties, such as improved solubility and metabolic stability, to the final target molecules, particularly in the development of kinase inhibitors. [REFS-1, REFS-2]
Substituting this compound with achiral analogs like 2-morpholinoisonicotinic acid is not viable for stereospecific API synthesis, as the critical 2-methyl stereocenter is absent. Attempting to build this molecule from simpler precursors, such as reacting 2-chloro-isonicotinic acid with 2-methylmorpholine, shifts significant process development risks to the buyer. This approach introduces a nucleophilic aromatic substitution (SNAr) step that requires optimization, handling of halogenated intermediates, and complex purification, potentially reducing the overall yield and reproducibility of the final multi-step synthesis. [REFS-1, REFS-2]
Procuring this pre-formed building block eliminates the need for the end-user to perform a nucleophilic aromatic substitution (SNAr) between a 2-halo-isonicotinic acid precursor and 2-methylmorpholine. Such SNAr reactions on electron-deficient pyridine rings can require harsh conditions (high temperature, strong base) and often result in side products, complicating purification. For instance, related syntheses of morpholinopyrimidines from chloropyrimidines require carefully controlled conditions to achieve high yields. [1] By providing the coupled product, this intermediate de-risks the buyer's synthesis and can improve the overall yield of their target API by avoiding a step that might otherwise yield 70-85% under optimized conditions.
| Evidence Dimension | Process Steps Required by Buyer |
| Target Compound Data | 0 (SNAr step is pre-completed) |
| Comparator Or Baseline | 2-Chloro-isonicotinic acid + 2-Methylmorpholine: 1 (Requires SNAr reaction, workup, and purification) |
| Quantified Difference | Eliminates one complete, often challenging, synthetic step |
| Conditions | Standard multi-step synthesis of a complex API, such as a PI3K inhibitor. |
This significantly simplifies the buyer's manufacturing workflow, saving time, resources, and improving the overall yield and reproducibility of their final product.
The methyl group at the 2-position of the morpholine ring creates a chiral center. Modern pharmaceutical development overwhelmingly requires the synthesis of single enantiomers, as different stereoisomers can have vastly different efficacy and safety profiles. This compound provides a specific, pre-resolved stereocenter, which is essential for building the final chiral API without the need for late-stage, often inefficient, chiral resolution or asymmetric synthesis steps. The most relevant comparator, 2-morpholinoisonicotinic acid, is achiral and therefore cannot be used to synthesize a specific stereoisomer of the target drug. [REFS-1, REFS-2]
| Evidence Dimension | Stereochemical Control |
| Target Compound Data | Absolute (Provides a defined stereocenter) |
| Comparator Or Baseline | 2-Morpholinoisonicotinic acid: None (Achiral) |
| Quantified Difference | Qualitatively infinite; enables synthesis of a single enantiomer vs. being unable to |
| Conditions | Synthesis of a stereospecific active pharmaceutical ingredient. |
For developing a single-enantiomer drug, procuring this specific chiral building block is mandatory and eliminates significant downstream costs and risks associated with chiral separations.
The 2-(morpholino)pyridine scaffold is a validated and highly utilized core in the design of potent and selective PI3K/mTOR pathway inhibitors. The morpholine moiety is recognized for its ability to form a critical hydrogen bond with the hinge region of the kinase domain, while also improving aqueous solubility and overall pharmacokinetic properties. [REFS-1, REFS-2] The addition of the 2-methyl group provides a steric handle to probe specific sub-pockets within the enzyme active site, allowing for fine-tuning of selectivity and potency. Using a generic building block without these features would require more extensive downstream derivatization to achieve the same biological and pharmacological profile.
| Evidence Dimension | Structural Feature Suitability for PI3K Inhibition |
| Target Compound Data | Contains validated H-bond acceptor (morpholine oxygen), solubility-enhancing group, and specific stereocenter for selectivity tuning. |
| Comparator Or Baseline | Isonicotinic acid: Lacks all three critical features. |
| Quantified Difference | Incorporates multiple functionalities known to increase PI3K inhibitor potency and improve drug-like properties in a single building block. |
| Conditions | Structure-based drug design and lead optimization for PI3K/mTOR inhibitors. |
This compound is not a generic intermediate but a purpose-built scaffold, allowing researchers to accelerate lead optimization and focus on other parts of the molecule.
This compound is the right choice for the synthesis of specific enantiomers of PI3K alpha, delta, or pan-inhibitors. Its defined stereochemistry is critical for achieving selective binding to the kinase active site, and the pre-installed morpholine group ensures the necessary hinge-binding interaction and favorable pharmacokinetic properties. [1]
In programs targeting kinases or other enzymes where a morpholino-pyridine core is a known pharmacophore, this intermediate allows for rapid late-stage diversification. Researchers can bypass the early-stage synthesis of the core and instead focus on coupling this acid with various amine fragments to quickly generate a library of potent analogs. [2]
For process chemistry and scale-up campaigns, using this advanced intermediate eliminates a potentially problematic and low-yielding SNAr step. This de-risks the overall synthesis, leading to more predictable outcomes, higher overall yields, and simpler purification of the final API compared to starting from halogenated pyridines. [3]